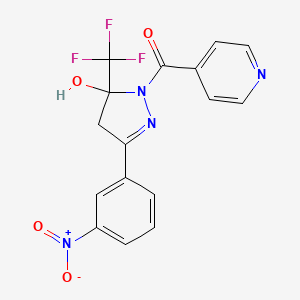
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is an organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes an acetate group attached to the coumarin core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acetylation: The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The product is purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The compound can be oxidized to form more complex derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 7-hydroxy-4-methylcoumarin.
Oxidation: Oxidized derivatives with additional functional groups.
Substitution: Substituted coumarin derivatives with altered biological activities.
科学的研究の応用
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to penetrate cell membranes and interact with intracellular targets. It can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
4-methylumbelliferyl acetate: Similar structure but lacks the ethyl group.
7-acetoxy-4-methylcoumarin: Similar structure but with different substitution patterns.
Ethyl 7-hydroxy-4-coumarinacetate: Similar core structure with different ester groups.
Uniqueness
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of ethyl and methyl groups, along with the acetate moiety, makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDMTJGLKICNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)



![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5116404.png)


![7-METHYL-9-(PROPAN-2-YLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5116421.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)

![Ethyl {4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B5116439.png)
METHANOL](/img/structure/B5116451.png)
